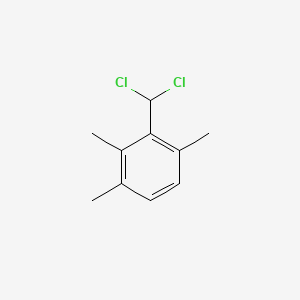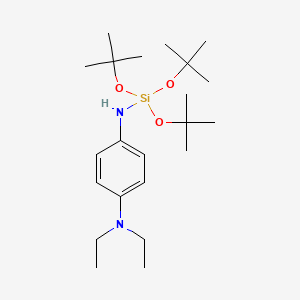
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with diethylamine and tri-tert-butoxysilyl groups, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine typically involves the reaction of N1,N~1~-diethyl-p-phenylenediamine with tri-tert-butoxysilane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tri-tert-butoxysilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
N~1~,N~1~-Diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Similar in structure but with a quinoline group instead of tri-tert-butoxysilyl.
N~1~,N~1~-Diethyl-N~4~-(methyl)benzene-1,4-diamine: Lacks the bulky tri-tert-butoxysilyl group, leading to different reactivity and applications.
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is unique due to the presence of the tri-tert-butoxysilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
属性
CAS 编号 |
82991-93-3 |
|---|---|
分子式 |
C22H42N2O3Si |
分子量 |
410.7 g/mol |
IUPAC 名称 |
4-N,4-N-diethyl-1-N-[tris[(2-methylpropan-2-yl)oxy]silyl]benzene-1,4-diamine |
InChI |
InChI=1S/C22H42N2O3Si/c1-12-24(13-2)19-16-14-18(15-17-19)23-28(25-20(3,4)5,26-21(6,7)8)27-22(9,10)11/h14-17,23H,12-13H2,1-11H3 |
InChI 键 |
NSTUDKDTIWAGRB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


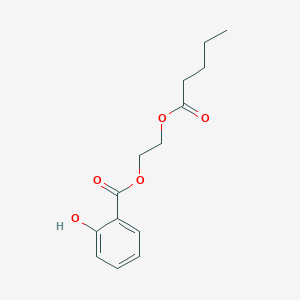
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
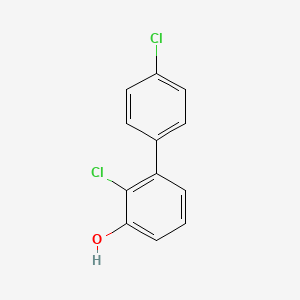
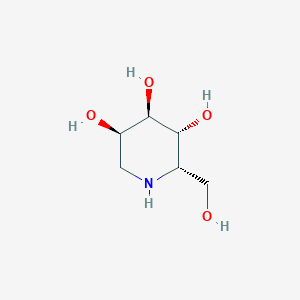
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
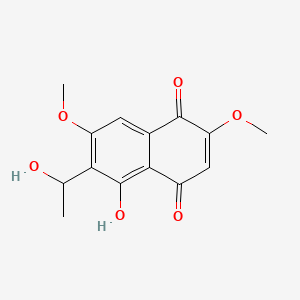
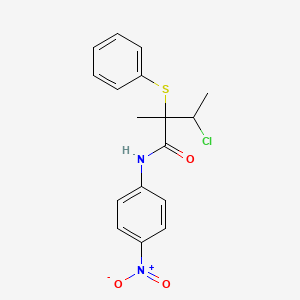

![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
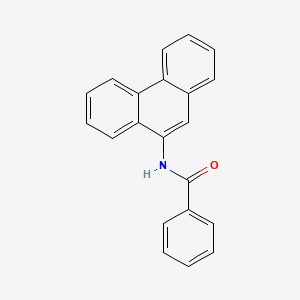
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
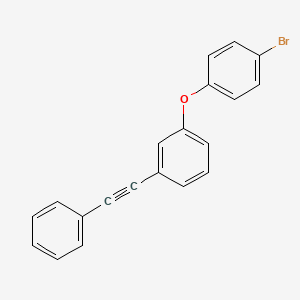
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
